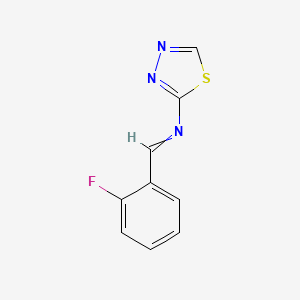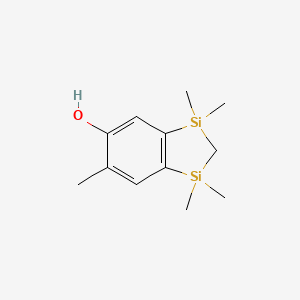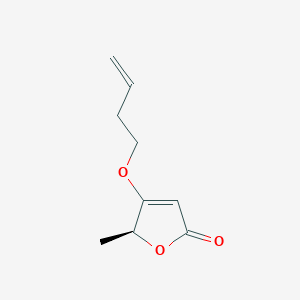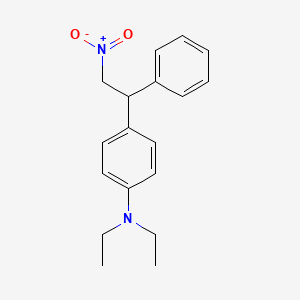
Propan-2-yl (4-acetamidophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (4-acetamidophenyl)carbamate: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a carbamate group attached to a phenyl ring substituted with an acetamido group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (4-acetamidophenyl)carbamate typically involves the reaction of 4-acetamidophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl (4-acetamidophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and isopropanol.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinone derivatives.
Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-acetamidophenol and isopropanol.
Oxidation: Quinone derivatives.
Substitution: Compounds with different functional groups replacing the acetamido group.
Applications De Recherche Scientifique
Propan-2-yl (4-acetamidophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Propan-2-yl (4-acetamidophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring and acetamido group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Propan-2-yl (4-aminophenyl)carbamate: Similar structure but with an amino group instead of an acetamido group.
Propan-2-yl (4-nitrophenyl)carbamate: Contains a nitro group instead of an acetamido group.
Propan-2-yl (4-hydroxyphenyl)carbamate: Features a hydroxy group instead of an acetamido group.
Uniqueness: Propan-2-yl (4-acetamidophenyl)carbamate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
629648-18-6 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
propan-2-yl N-(4-acetamidophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)17-12(16)14-11-6-4-10(5-7-11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Clé InChI |
JLVGSRYEVVDIAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


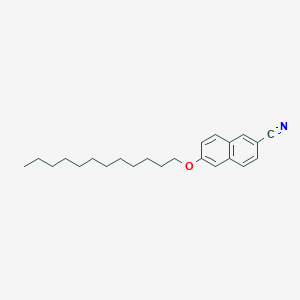
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
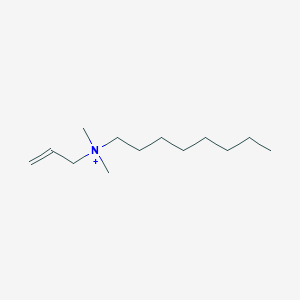
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
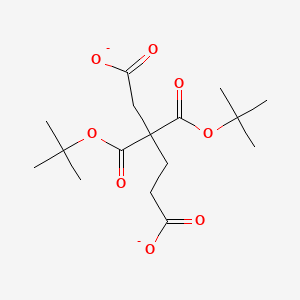
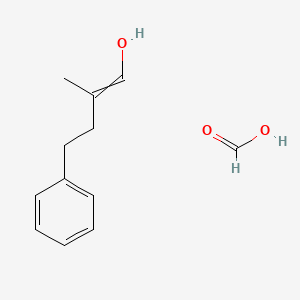
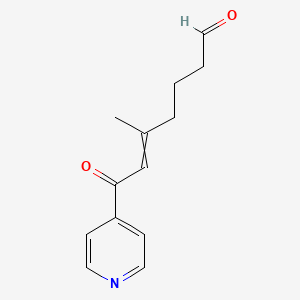
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
